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Mixture of spinosyn

Cat. No.: B13388453
M. Wt: 732.0 g/mol
InChI Key: SRJQTHAZUNRMPR-UHFFFAOYSA-N
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Description

Historical Context of Discovery and Development

The journey of spinosyn began in 1982 when soil samples were collected from a defunct rum distillery on a Caribbean island. bibliotekanauki.pl Scientists from Eli Lilly and Company, while screening for novel antibiotics, isolated a new species of actinomycete bacteria, Saccharopolyspora spinosa, from these samples. bibliotekanauki.plgbif.orgwikipedia.org This bacterium was found to produce a family of insecticidal compounds, later named spinosyns. gbif.orgwikipedia.org

Initial observations in the early 1980s at Lilly Research Laboratories revealed the insecticidal activity of these metabolites against mosquito larvae. ncl.edu.tw This discovery spurred further research and development, leading to the identification of a series of macrocyclic lactones. bibliotekanauki.plncl.edu.tw The primary components of the fermentation broth, initially designated A83543A and A83543D, were later identified as spinosyn A and spinosyn D, respectively. bibliotekanauki.pllukasiewicz.gov.pl The mixture of these two principal components was named spinosad and became the first commercial product from this class of compounds. pagepressjournals.orgbibliotekanauki.pl The first registration of a spinosad-based product for agricultural use occurred in the United States in 1997 for cotton pest control. ncl.edu.tw

Biogenic Origin and Classification within Natural Products

The spinosyn mixture is a natural product derived from the aerobic fermentation of the soil actinomycete Saccharopolyspora spinosa. pagepressjournals.orgncl.edu.twatcc.org This bacterium, first described by researchers Mertz and Yao, is a Gram-positive, aerobic, nonacid-fast actinomycete characterized by the formation of yellowish-pink aerial hyphae and spore chains within a spiny sheath. wikipedia.orgwikipedia.orgmicrobiologyresearch.org

Structurally, spinosyns are classified as macrolides, specifically macrocyclic lactones. pagepressjournals.orgiu.edu Their complex structure consists of a unique tetracyclic ring system, which is a product of polyketide synthesis, attached to two different sugar molecules: an amino sugar (D-forosamine) and a neutral sugar (tri-O-methyl-L-rhamnose). ncl.edu.twwikipedia.org This chemical architecture places them in a distinct class of natural products with significant biological activity. iu.edu

Compositional Aspects: Spinosyn A and Spinosyn D Components

The spinosyn mixture, known commercially as spinosad, is predominantly composed of two active metabolites: spinosyn A and spinosyn D. acs.orgnih.gov Spinosyn A is the major component, while spinosyn D is the minor component. wikipedia.org The typical ratio of spinosyn A to spinosyn D in spinosad is approximately 85:15 or 17:3. pagepressjournals.orgwikipedia.org

While Saccharopolyspora spinosa can produce over 20 different natural forms of spinosyns (designated as spinosyns A, B, C, D, E, F, G, H, J, etc.), spinosyn A and D are the most abundant and insecticidally active. bibliotekanauki.pllukasiewicz.gov.plwikipedia.org Spinosyn D is structurally very similar to spinosyn A, with the only difference being a methyl group at the C6 position on the macrolide ring of spinosyn D. wikipedia.orgresearchgate.net

Table 1: Key Components of the Spinosyn Mixture

ComponentMolecular FormulaRole in Mixture
Spinosyn AC41H65NO10 cmmcp.orgMajor Component wikipedia.org
Spinosyn DC42H67NO10 cmmcp.orgMinor Component wikipedia.org

Academic Significance in Entomological and Environmental Research

The spinosyn mixture has become a valuable tool in entomological and environmental research due to its unique properties. It exhibits high efficacy against a broad spectrum of insect pests, including those in the orders Lepidoptera (caterpillars), Diptera (flies), and Thysanoptera (thrips). pagepressjournals.orgncl.edu.tw Research has demonstrated its effectiveness through both contact and ingestion. pagepressjournals.orgresearchgate.net

A key area of academic interest is its novel mode of action. Spinosyns act as allosteric activators of nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects, a mechanism distinct from many other insecticides. pagepressjournals.orgpagepressjournals.orggbif.org This unique target site makes it a valuable component in integrated pest management (IPM) programs, particularly for managing resistance to other insecticide classes. nih.gov

In environmental research, the fate of spinosad has been extensively studied. A primary route of degradation in aquatic systems exposed to sunlight is aqueous photolysis, with observed half-lives of less than one to two days in summer sunlight. acs.orgnih.govresearchgate.net Biotic degradation also contributes to its dissipation, though to a lesser extent than photolysis. acs.orgnih.gov Spinosad tends to partition from water to soil and sediment. acs.orgnih.gov Abiotic hydrolysis is a relatively minor degradation pathway. acs.orgnih.gov These characteristics, combined with its biological origin, have led to its consideration as a reduced-risk pesticide. pagepressjournals.orgcmmcp.org

Table 2: Research Findings on Spinosyn Mixture

Research AreaKey Findings
Entomological Efficacy Highly active against numerous insect species, including caterpillars, leaf miners, thrips, and some beetles. pagepressjournals.org Effective through both contact and ingestion. pagepressjournals.orgresearchgate.net
Mode of Action Acts as an allosteric activator of nicotinic acetylcholine receptors in insects. pagepressjournals.orgpagepressjournals.orggbif.org
Environmental Fate Rapid degradation in water via photolysis (half-life <1-2 days in sunlight). acs.orgnih.govresearchgate.net Partitions to soil and sediment. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H65NO10 B13388453 Mixture of spinosyn

Properties

IUPAC Name

15-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-(3,4,5-trimethoxy-6-methyloxan-2-yl)oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H65NO10/c1-10-26-12-11-13-34(52-36-17-16-33(42(5)6)23(3)48-36)22(2)37(44)32-20-30-28(31(32)21-35(43)50-26)15-14-25-18-27(19-29(25)30)51-41-40(47-9)39(46-8)38(45-7)24(4)49-41/h14-15,20,22-31,33-34,36,38-41H,10-13,16-19,21H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJQTHAZUNRMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H65NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861315
Record name 13-{[5-(Dimethylamino)-6-methyloxan-2-yl]oxy}-9-ethyl-14-methyl-7,15-dioxo-2,3,3a,5a,5b,6,7,9,10,11,12,13,14,15,16a,16b-hexadecahydro-1H-as-indaceno[3,2-d]oxacyclododecin-2-yl 6-deoxy-2,3,4-tri-O-methylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

732.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Microbial Production Pathways

Elucidation of Biosynthetic Routes in Saccharopolyspora spinosa

The biosynthesis of the spinosyn molecule is a multi-step process that begins with the formation of a complex polyketide backbone. researchgate.net This core structure, a 21-carbon tetracyclic macrolide, is assembled by a Type I polyketide synthase (PKS). researchgate.netresearchgate.net The PKS utilizes acetate (B1210297) and propionate (B1217596) units to construct the polyketide chain. oup.comoup.com Specifically, the process is initiated with a propionic acid molecule, followed by chain extension with acetate and propionate units to create a 21-carbon chain. researchgate.net

Following the assembly of the linear polyketide chain, it undergoes a series of enzymatic modifications to form the characteristic tetracyclic aglycone (the core ring structure without sugars). researchgate.netoup.com This transformation involves several key steps, including macrolactone formation, an oxidation event, a dehydration reaction, and a critical intramolecular [4+2] cycloaddition (a Diels-Alder type reaction). researchgate.netnih.gov The resulting tetracyclic core is comprised of a perhydro-as-indacene system fused to a 12-membered macrolactone. researchgate.net

The final steps in the biosynthesis involve the attachment of two deoxy-sugars, which are crucial for the compound's insecticidal activity. asm.org The first sugar attached to the aglycone is rhamnose, which is then tri-O-methylated to form an intermediate known as a pseudoaglycone. oup.comasm.org Subsequently, the second sugar, forosamine (B98537), is attached to complete the spinosyn molecule. oup.comasm.org The most abundant products of this pathway are Spinosyn A and Spinosyn D, which differ by a single methyl group on the polyketide structure. researchgate.netoup.com

Genetic and Enzymatic Determinants of Spinosyn Biosynthesis

The genetic blueprint for spinosyn production is primarily located within a large, contiguous 74-81 kb gene cluster in the Saccharopolyspora spinosa genome. researchgate.netasm.orgsecondarymetabolites.org This cluster, often referred to as the 'spn' cluster, contains most of the genes required for synthesizing the spinosyn molecule. researchgate.netsecondarymetabolites.org

The key enzymatic components encoded by this cluster are:

Type I Polyketide Synthase (PKS): Encoded by five large genes (spnA, spnB, spnC, spnD, and spnE), this multi-enzyme complex is responsible for assembling the polyketide backbone. oup.comnih.gov

Post-PKS Modification Enzymes: A set of enzymes encoded by genes like spnF, spnJ, spnL, and spnM catalyze the complex cyclization reactions that form the tetracyclic aglycone from the linear polyketide chain. researchgate.netoup.comresearchgate.net For instance, SpnJ is a flavin-dependent oxidase that catalyzes the oxidation of the macrolactone, a crucial step preceding cyclization. researchgate.netnih.gov SpnF is responsible for the key intramolecular [4+2] cycloaddition. researchgate.net

Sugar Biosynthesis and Attachment Enzymes: The cluster contains genes for the synthesis of the amino sugar forosamine (spnN, spnO, spnP, spnQ, spnR, spnS) and for the attachment and methylation of the rhamnose sugar (spnG, spnH, spnI, spnK). oup.comoup.comresearchgate.netacs.org SpnG is the rhamnosyltransferase that attaches the rhamnose sugar to the aglycone. researchgate.netnih.gov SpnH, SpnI, and SpnK are specific O-methyltransferases that sequentially methylate the rhamnose moiety. researchgate.netutexas.edu

Interestingly, the four genes required for the biosynthesis of L-rhamnose (gtt, gdh, epi, and kre) are not located within the main spinosyn cluster but are found in other regions of the genome. asm.orgnih.govoup.com This single set of genes provides rhamnose for both spinosyn production and essential primary metabolism, such as cell wall synthesis. asm.org

Key Genes and Enzymes in Spinosyn Biosynthesis
Gene(s)Enzyme/Protein FunctionRole in Biosynthesis
spnA, spnB, spnC, spnD, spnEType I Polyketide Synthase (PKS)Assembles the 21-carbon polyketide backbone. oup.comnih.gov
spnF, spnJ, spnL, spnMPost-PKS Modification EnzymesCatalyze intramolecular cross-bridging and cyclization to form the tetracyclic aglycone. oup.comnih.gov
spnGRhamnosyltransferaseAttaches the rhamnose sugar to the aglycone. researchgate.netnih.gov
spnH, spnI, spnKO-MethyltransferasesSequentially perform the tri-O-methylation of the attached rhamnose sugar. researchgate.netutexas.edu
spnN, spnO, spnP, spnQ, spnR, spnSForosamine Biosynthesis EnzymesSynthesize the dTDP-D-forosamine sugar precursor. oup.comacs.org
gtt, gdh, epi, kreRhamnose Biosynthesis EnzymesSynthesize the dTDP-L-rhamnose precursor; located outside the main cluster. asm.orgoup.com

Synthetic Biology and Heterologous Expression Approaches for Analog Generation

To overcome the limitations of the native producer and to create novel spinosyn analogs, researchers have turned to synthetic biology and heterologous expression. nih.govasm.org These approaches allow for more precise genetic manipulation and the production of spinosyns in more tractable host organisms.

Heterologous Expression: The entire spinosyn biosynthetic gene cluster has been successfully transferred and expressed in other actinomycete hosts, such as Saccharopolyspora erythraea, Streptomyces coelicolor, and Streptomyces lividans. asm.orgsci-hub.sekarger.com A significant challenge in this process was the discovery that the rhamnose biosynthesis genes, being outside the main cluster, also needed to be co-expressed to achieve spinosyn production in the new hosts. karger.com By replacing the native erythromycin (B1671065) PKS genes in S. erythraea with the spinosyn cluster and applying further metabolic engineering and mutagenesis, researchers achieved a production titer of 830 mg/L. asm.orgasm.org

Metabolic and Combinatorial Engineering: Genetic engineering within the spinosyn pathway has enabled the creation of new analogs. By modifying the PKS genes, for example, it is possible to generate spinosyns with altered side chains. nih.gov The generation of 21-cyclobutyl-spinosyn A and D through metabolic engineering of the gene cluster resulted in analogs with improved insecticidal activities. nih.gov Furthermore, the overexpression of specific genes or parts of the biosynthetic cluster in the native S. spinosa has been shown to enhance yields. oup.comoup.com Duplicating genes involved in the early steps of deoxysugar biosynthesis or overexpressing the complete 74-kb gene cluster has led to significant increases in spinosyn production. nih.govoup.com These genetic strategies provide powerful tools for generating novel spinosyn derivatives and for improving the efficiency of production systems. bibliotekanauki.pl

Molecular Structure and Structure Activity Relationships Sar of Spinosyns

Core Macrolide Structure and Glycosidic Linkages to Saccharide Moieties

The fundamental framework of a spinosyn molecule is a 21-carbon tetracyclic macrolide, which is a large lactone ring system formed from a polyketide precursor. researchgate.netnih.govresearchgate.net This unique 5,6,5,12-fused tetracyclic core is a defining feature of the spinosyn family. nih.govnih.gov The biosynthesis of this core is believed to involve a series of intramolecular reactions, including a possible Diels-Alder-type cycloaddition, which creates its distinctive shape. nih.gov

Attached to this tetracyclic aglycone are two essential sugar moieties linked via glycosidic bonds. researchgate.net

An amino sugar, D-forosamine , is attached at the C-17 position of the macrolide. researchgate.netnewdrugapprovals.org

A neutral sugar, 2',3',4'-tri-O-methyl-L-rhamnose , is linked to the C-9 hydroxyl group. researchgate.netnewdrugapprovals.orgresearchgate.net

Both of these saccharide units are crucial for the insecticidal properties of the molecule; the selective removal of either sugar results in a near-complete loss of biological activity. The complex interplay between the tetracyclic core and its appended sugars dictates the compound's interaction with its target sites in insects.

Characterization of Structural Variants within the Spinosyn Family

The term "spinosyn" refers to a family of over 20 naturally occurring structural analogues. cotton.orgcotton.org These variants arise from differences in the substitution patterns on both the macrolide core and the two sugar moieties. newdrugapprovals.orgcotton.org The most abundant and insecticidally active of these are spinosyn A and spinosyn D, which together form the commercial product spinosad. pagepressjournals.orgresearchgate.netcreative-diagnostics.com

The primary structural difference between spinosyn A and spinosyn D is a single methyl group at the C-6 position on the polyketide backbone; spinosyn D possesses this methyl group, while spinosyn A does not. researchgate.netcreative-diagnostics.comnih.gov Other natural variants, designated as spinosyns B, C, E, F, H, J, K, etc., feature modifications at various positions. cotton.orgcotton.org These variations often involve the degree of methylation on the rhamnose sugar or substitutions on the macrolide ring. researchgate.netcotton.org For example, spinosyn H and its analogues lack a methyl group at the 2'-position of the rhamnose sugar, while spinosyn J and its analogues are missing the methyl group at the 3'-position. cotton.orgcotton.org

Click to load interactive data
Spinosyn VariantKey Structural Difference from Spinosyn AReference
Spinosyn DMethyl group at C-6 researchgate.netcreative-diagnostics.com
Spinosyn HLacks 2'-O-methyl group on rhamnose cotton.orgcotton.org
Spinosyn JLacks 3'-O-methyl group on rhamnose cotton.orgcotton.org
Spinosyn KLacks 4'-O-methyl group on rhamnose cotton.orgcotton.org
Spinosyn LLacks 3'-O-methyl group on rhamnose; Methyl group at C-6 cotton.orgcotton.org
Spinosyn QLacks 2'-O-methyl group on rhamnose; Methyl group at C-6 cotton.orgcotton.org

Structure-Activity Relationship Studies for Insecticidal Potency and Selectivity

Extensive structure-activity relationship (SAR) studies have demonstrated that even minor structural modifications to the spinosyn molecule can lead to significant changes in insecticidal potency. cotton.orgcotton.org The integrity of both the forosamine (B98537) and the tri-O-methylrhamnose moieties is considered essential for high activity. researchgate.net

Key findings from SAR studies include:

Rhamnose Methylation: The methylation pattern on the rhamnose sugar is critical. Loss of the methyl group at the 3'-position (as in spinosyn J) dramatically reduces activity. cotton.org Demethylation at the 2'-position (spinosyn H) or 4'-position (spinosyn K) also generally leads to lower, though sometimes still moderate, activity compared to spinosyn A. cotton.orgcotton.org

Macrolide Substitution: Generally, spinosyns with a methyl group at the C-6 position (the spinosyn D family) tend to be highly active. wikipedia.org Reductions in the size of alkyl groups at other positions on the macrolide, such as C-16 or C-21, can reduce activity. cotton.org

Physicochemical Properties: Quantitative structure-activity relationship (QSAR) studies have shown a correlation between insecticidal activity and whole-molecule properties. cotton.orgnih.gov The most active spinosyns are often associated with higher lipophilicity (larger CLogP values) and smaller molecular dipole moments. cotton.orgnih.gov This suggests that the ability of the molecule to penetrate the insect cuticle and interact with its target site is governed by these properties.

These studies highlight that modifications to the rhamnose sugar and the tetracyclic ring can have the most substantial impact on biological performance. cotton.org

Development of Semisynthetic Derivatives and Their Structural Basis

The insights gained from SAR studies have guided the development of second-generation, semisynthetic spinosyns with improved properties. nih.govresearchgate.net The most notable example is spinetoram (B1464634) . pagepressjournals.orgrsc.org

Spinetoram is produced through the chemical modification of a mixture of the naturally occurring spinosyn J and spinosyn L. pagepressjournals.orgbeilstein-journals.org These precursors are chosen because they have a free hydroxyl group at the 3'-position of the rhamnose moiety, which allows for targeted chemical synthesis. newdrugapprovals.org The development of spinetoram involves two key structural modifications:

Ethylation at the 3'-position: The hydroxyl group on the 3'-position of the rhamnose sugar of spinosyn J and L is ethylated. newdrugapprovals.org

Saturation of the 5,6-double bond: The double bond between the C-5 and C-6 positions of the macrolide core in the spinosyn J component is hydrogenated (saturated). researchgate.netnewdrugapprovals.org

These targeted changes, particularly the modification of the rhamnose moiety, were driven by QSAR analyses suggesting that such alterations could enhance potency. nih.govd-nb.info The resulting compound, spinetoram, exhibits improved insecticidal activity, a broader pest spectrum, and a faster speed of action compared to spinosad. pagepressjournals.orgresearchgate.netrsc.org This successful development underscores the power of using detailed structural knowledge to rationally design more effective derivatives from a natural product scaffold. d-nb.info

Table of Mentioned Compounds

Click to load interactive data
Compound NameClass / TypeBrief Description
Spinosyn ANatural Product, SpinosynMajor component of spinosad. wikipedia.org
Spinosyn DNatural Product, SpinosynMinor component of spinosad; differs from spinosyn A by a C-6 methyl group. ebi.ac.uk
SpinosadInsecticide, MixtureA mixture of spinosyn A and spinosyn D. wikipedia.org
Spinosyn JNatural Product, SpinosynA natural spinosyn lacking the 3'-O-methyl group; a precursor for spinetoram. pagepressjournals.org
Spinosyn LNatural Product, SpinosynThe C-6 methyl analogue of spinosyn J; a precursor for spinetoram. pagepressjournals.org
SpinetoramSemisynthetic InsecticideA second-generation spinosyn derived from chemical modification of spinosyns J and L. rsc.orgsumitomo-chem.co.jp
D-ForosamineAmino SugarThe amino sugar moiety attached at C-17 of the spinosyn core. researchgate.net
2',3',4'-tri-O-methyl-L-rhamnoseNeutral SugarThe neutral sugar moiety attached at C-9 of the spinosyn core. researchgate.net

Mechanisms of Action on Arthropod Nervous Systems: a Neurophysiological Perspective

Primary Target Site: Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

The principal target for spinosyns is the nicotinic acetylcholine receptor (nAChR), a type of ligand-gated ion channel crucial for fast excitatory synaptic transmission in the insect central nervous system. researchgate.netpatsnap.com However, the mode of interaction is distinct from that of other nAChR-targeting insecticides like neonicotinoids. researchgate.netjst.go.jp Spinosyns act as allosteric modulators, meaning they bind to a site on the receptor that is different from the acetylcholine (ACh) binding site. pagepressjournals.orgjst.go.jp

Allosteric Modulation and Binding Site Characterization

Spinosyns uniquely modulate nAChR function. Their binding site is distinct from the orthosteric site where ACh and competitive agonists like nicotine (B1678760) and imidacloprid (B1192907) bind. jst.go.jpgoogle.com This was demonstrated in radioligand binding studies where spinosyns did not displace ligands known to bind to the ACh site. jst.go.jpcapes.gov.br Instead, the binding of spinosyns to nAChRs appears to occur at a novel allosteric site. nih.govd-nb.info Evidence suggests that this binding site may be located within the transmembrane domains of the receptor, a characteristic that shares some similarity with the action of ivermectin on Cys-loop receptors. pagepressjournals.orgnih.gov

The interaction is complex; the presence of an nAChR agonist, such as nicotine, can unmask a high-affinity binding site for spinosyn, confirming the nAChR as the primary target. jst.go.jpnih.gov This allosteric binding ultimately results in the prolonged activation of the nAChR, causing the channel to remain open. patsnap.combrookes.ac.uk

Table 1: Comparative Binding Characteristics of Spinosyn A

Radioligand Target Receptor/Site Insect Tissue Source Interaction with Spinosyn A Reference
[³H]imidacloprid Nicotinic Acetylcholine Receptor (nAChR) Musca domestica (head), Periplaneta americana (VNC) No direct displacement capes.gov.br
[³H]ivermectin GABA/Glutamate-gated channels Periplaneta americana (VNC) No direct displacement capes.gov.br
[³H]α-Bungarotoxin Nicotinic Acetylcholine Receptor (nAChR) Invertebrate nAChRs No interference with binding jst.go.jpnih.gov
[³H]epibatidine Nicotinic Acetylcholine Receptor (nAChR) Invertebrate nAChRs No interference with binding jst.go.jpnih.gov

VNC: Ventral Nerve Cord

Identification and Functional Analysis of Specific nAChR Subunits (e.g., α6)

Research has pinpointed the nAChR α6 subunit as a critical component for spinosyn sensitivity. pagepressjournals.orgd-nb.info Functional studies using Drosophila melanogaster and other insects have demonstrated that the presence of the α6 subunit is essential for the insecticidal action of spinosyns. pagepressjournals.orgresearchgate.net Loss-of-function mutations, deletions, or alternative splicing of the gene encoding the α6 subunit (often referred to as Dα6 in Drosophila) confers high levels of resistance to spinosad. researchgate.netnih.govexeter.ac.uk

CRISPR/Cas9-mediated knockout of the Haα6 gene in the cotton bollworm, Helicoverpa armigera, resulted in extremely high resistance levels to both spinosad (531-fold) and spinetoram (B1464634) (1105-fold). nih.gov In contrast, knocking out the phylogenetically similar Haα7 subunit had no significant effect on susceptibility. nih.gov Similar results in the beet armyworm, Spodoptera exigua, where a knockout of the Seα6 subunit led to 373-fold and 850-fold resistance to spinosad and spinetoram, respectively, further validates α6 as the key target. researchgate.net These findings strongly indicate that the α6-containing nAChR is the specific physiological target for spinosyns. nih.govresearchgate.netplos.org It has been proposed that spinosyns may act on homomeric nAChRs composed solely of α6 subunits. brookes.ac.ukplos.org

Table 2: Impact of nAChR Subunit Knockout on Spinosyn Susceptibility

Insect Species Gene Knockout Effect on Spinosad Resistance Effect on Spinetoram Resistance Reference
Helicoverpa armigera Haα6 531-fold increase 1105-fold increase nih.gov
Helicoverpa armigera Haα7 No significant change No significant change nih.gov
Spodoptera exigua Seα6 373-fold increase 850-fold increase researchgate.net
Plutella xylostella Pxα6 229-fold increase 1462-fold increase researchgate.net

Effects on Neuronal Hyperexcitation and Synaptic Transmission Disruption

The allosteric activation of α6-containing nAChRs by spinosyns leads to a prolonged and uncontrolled influx of cations into the neuron. pagepressjournals.orgpatsnap.com This disrupts the normal, transient signaling process and causes continuous stimulation of the post-synaptic neuron. patsnap.com The initial effect is neuronal hyperexcitation, which manifests as involuntary muscle contractions, tremors, and prostration in the affected insect. wikipedia.orgresearchgate.net

This state of constant firing eventually leads to neuromuscular fatigue and paralysis as the nervous system is unable to reset. researchgate.net The disruption of synaptic transmission is the ultimate cause of insect death. bioone.orgbioone.org The entire process, from receptor binding to paralysis, is a direct consequence of spinosyn's ability to lock specific nAChRs in an activated state. wikipedia.orgpatsnap.com

Secondary Pharmacological Interactions

Modulation of Gamma-Aminobutyric Acid (GABA) Receptor Function

Spinosyns have been observed to interact with receptors for gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the insect central nervous system. patsnap.com Unlike its agonistic effect on nAChRs, spinosad acts as an antagonist of GABA receptors. pagepressjournals.orgresearchgate.net GABA receptors are ligand-gated chloride channels; their activation normally leads to hyperpolarization of the neuron, making it less likely to fire an action potential. pagepressjournals.org

Exploration of Other Potential Neurotransmitter System Interactions

The specificity of spinosyns for the α6 nAChR subunit and, to a lesser extent, GABA receptors, appears to be quite high. d-nb.info Extensive research has found that spinosyn A does not significantly interact with a variety of other known insecticidal target sites. capes.gov.brresearchgate.net This lack of cross-reactivity is a key feature, distinguishing it from many other insecticide classes and contributing to its unique mode of action. wikipedia.org While the Cys-loop superfamily of ligand-gated ion channels, which includes nAChR and GABA receptors, also contains receptors for serotonin (B10506) and glycine (B1666218), significant interactions of spinosyns with these other systems have not been prominently reported in major studies. d-nb.info The primary and secondary effects on nACh and GABA receptors, respectively, are considered the comprehensive mechanism of action. patsnap.com

Environmental Fate and Ecological Dynamics of Spinosyn Mixtures

Degradation Pathways in Environmental Compartments

The breakdown of spinosyn mixtures in the environment occurs through several key pathways, with photolysis and microbial action being the most significant. umn.edu

Aqueous photolysis is a primary and rapid degradation pathway for spinosyn mixtures in sunlit aquatic environments. acs.orgnih.gov The half-lives of spinosyn A and spinosyn D in water exposed to natural sunlight are typically short, often less than a day to a couple of days. umn.eduacs.orggov.nl.ca For instance, in summer sunlight at pH 7, the half-lives for spinosyn A and spinosyn D have been reported as 0.93 days and 0.82 days, respectively. epa.gov Another study found the half-life in stream water under Hawaiian sunlight to be 1.1 hours for spinosyn A and 1.0 hour for spinosyn D. nih.gov The rate of photodegradation can be influenced by water composition, with faster degradation observed in stream and tap water compared to distilled-deionized water. nih.gov The degradation process under photolytic conditions primarily involves the loss of the forosamine (B98537) sugar and a reduction of a bond on the macrolide ring. acs.orgresearchgate.net

Interactive Data Table: Aqueous Photolysis Half-Lives of Spinosyns

Spinosyn Condition pH Half-Life Reference
Spinosyn A Summer Sunlight 7 0.93 days epa.gov
Spinosyn D Summer Sunlight 7 0.82 days epa.gov
Spinosyn A Natural Sunlight - <1 to 2 days acs.orgnih.gov
Spinosyn D Natural Sunlight - <1 to 2 days acs.org
Spinosyn A Hawaiian Sunlight (Stream Water) - 1.1 hours nih.gov
Spinosyn D Hawaiian Sunlight (Stream Water) - 1.0 hour nih.gov
Spinosyn A UV Light - 1.6 hours nih.gov
Spinosyn D Sunlight - 5.2 hours nih.gov

Compared to photolysis, abiotic hydrolysis is a significantly slower degradation pathway for spinosyn mixtures and is generally considered a minor route of dissipation under typical environmental pH conditions. acs.org Spinosad is relatively stable in water at pH levels of 5 and 7, with no significant degradation observed over a 30-day period. epa.gov Consequently, the estimated half-lives under these conditions are very long. umn.edu At a more basic pH of 9, hydrolysis occurs, but at a slow rate. epa.gov The estimated half-lives for spinosyn A and spinosyn D at pH 9 are approximately 200 and 259 days, respectively. epa.gov The hydrolysis products formed at this pH result from the loss of the amino sugar and the formation of a double bond within the macrolide ring system. epa.gov

Interactive Data Table: Hydrolysis Half-Lives of Spinosyns at 25°C

Spinosyn pH Half-Life (days) Reference
Spinosyn A 5 > 30 epa.gov
Spinosyn D 5 > 30
Spinosyn A 7 > 30 epa.gov
Spinosyn D 7 > 30
Spinosyn A 9 200 epa.gov
Spinosyn D 9 259 epa.gov

Microbial transformation is a key process in the degradation of spinosyn mixtures in soil environments. Under aerobic conditions, spinosad is metabolized relatively quickly by soil microorganisms. The half-life for spinosyn A in aerobic soil ranges from 9.4 to 17.3 days, while for spinosyn D it is around 14.5 days. epa.gov The degradation is primarily microbial, as evidenced by significantly longer half-lives of 128 to 240 days in pre-sterilized soils. tandfonline.com In contrast, under anaerobic conditions, the degradation rate is much slower. The half-life for spinosyn A in anaerobic aquatic environments is reported to be 161 days, and for spinosyn D, it is 250 days. epa.gov

Interactive Data Table: Microbial Degradation Half-Lives of Spinosyns

Spinosyn Condition Half-Life (days) Reference
Spinosyn A Aerobic Soil 9.4 - 17.3 epa.gov
Spinosyn D Aerobic Soil 14.5 epa.gov
Spinosyn A Anaerobic Aquatic 161 epa.gov
Spinosyn D Anaerobic Aquatic 250 epa.gov

On plant surfaces, the primary route of spinosad dissipation is photolysis. agropages.com The half-life of spinosad on foliage can range from 1.6 to 16 days. umn.edu Once applied to leaves, some of the spinosad can be absorbed, but it does not readily translocate to other parts of the plant. orst.edu The initial photodegradation on the leaf surface can lead to the formation of various photoproducts. Following this initial breakdown, the residues can be further metabolized by the plant's biochemical processes.

Microbial Transformation in Soil Systems (Aerobic and Anaerobic)

Identification and Characterization of Environmental Metabolites

The degradation of spinosyn A and spinosyn D in the environment leads to the formation of several metabolites.

Studies have identified several key metabolites of spinosad in various environmental matrices. In soil and water, spinosyn A and D can be metabolized or degraded to form spinosyn B and N-demethylspinosyn D. acs.orgacs.org Spinosyn B is formed from spinosyn A through the loss of a methyl group from the nitrogen on the forosamine sugar (N-demethylation). epa.govtandfonline.com Similarly, spinosyn D degrades to mono-N-demethyl spinosyn D through the same mechanism. epa.gov Spinosyn K, along with spinosyn B and N-demethylspinosyn D, has also been identified as a minor metabolite in crops. acs.orgepa.gov The photolysis of spinosyn A on plant surfaces can also lead to the formation of nonpolar photoproducts through N-demethylation of the forosamine sugar.

Hydroxylated Spinosyn Derivatives and Pseudoaglycones

The degradation of spinosyn compounds in the environment can lead to the formation of several key derivatives, including hydroxylated forms and pseudoaglycones. Hydroxylation, the addition of a hydroxyl group (-OH) to the macrolide ring, is a documented transformation process. fao.org For instance, in studies of aerobic soil degradation, a hydroxy-spinosyn A was identified as a product of spinosyn A. fao.org Similarly, photodegradation studies have shown that both spinosyn A and spinosyn D can be hydroxylated. ebi.ac.uk

Another significant class of degradation products is the pseudoaglycones. These are formed by the cleavage and loss of one of the two sugar moieties attached to the spinosyn core. google.combibliotekanauki.pl The spinosyn structure features a forosamine sugar at position C-17 and a rhamnose sugar at C-9. google.com The loss of the forosamine sugar results in the formation of a 17-pseudoaglycone, a process that can occur under mild acidic hydrolysis. ebi.ac.uknih.gov Conversely, the removal of the rhamnose sugar creates a 9-pseudoaglycone, also referred to as a reverse pseudoaglycone. bibliotekanauki.plapvma.gov.au The formation of these pseudoaglycones represents a crucial step in the breakdown of the parent spinosyn molecules in the environment. researchgate.net

Degradation Pathways Involving Forosamine and Rhamnose Moiety Alterations

The alteration and removal of the forosamine and rhamnose sugar moieties are central to the degradation of spinosyn mixtures. The specific pathway and the resulting products are heavily influenced by environmental conditions.

Under aqueous photolytic conditions, degradation primarily proceeds through the loss of the forosamine sugar. acs.orgresearchgate.net Hydrolytic degradation, which is more significant under basic conditions (pH 9), also involves the loss of this amino sugar, leading to the formation of isomers with a new double bond in the macrolide ring system. acs.orgepa.gov

Biotic degradation pathways show distinct differences depending on the presence of oxygen.

Aerobic conditions: In the presence of oxygen, degradation is more extensive and can lead to the loss of both the forosamine and rhamnose sugars, ultimately forming diketone spinosyn aglycon degradates. acs.org A primary metabolite formed under aerobic soil conditions is spinosyn B, which results from the N-demethylation of the forosamine sugar on spinosyn A. epa.gov A similar process occurs with spinosyn D, producing N-demethyl spinosyn D. epa.govnih.gov

Anaerobic conditions: In the absence of oxygen, as found in some water-sediment systems, degradation primarily involves changes to and substitutions in the rhamnose ring, which can eventually be lost entirely. acs.org The formation of a reverse-pseudoaglycone (loss of rhamnose) has been noted in anaerobic metabolism studies. apvma.gov.au

These pathways highlight that the cleavage of the sugar moieties is a critical step, leading to metabolites with different properties and persistence compared to the parent compounds. apvma.gov.auacs.org

Environmental Persistence and Mobility Studies

The persistence and movement of spinosyn mixtures in the environment are dictated by their interactions with soil and water, as well as the rate at which they degrade under various conditions.

Persistence in Water/Sediment Systems and Aquatic Microcosms

In aquatic environments, spinosad partitions rapidly from the water column to sediment and organic matter. acs.orgresearchgate.net While photodegradation is rapid in sunlit surface waters, spinosad that reaches sediment, where light is limited, can be significantly more persistent. researchgate.net

In laboratory studies simulating dark, aerobic water-sediment systems, spinosyn A and spinosyn D exhibited medium to high persistence. nih.gov Under anaerobic conditions, typical of deeper sediment, the half-lives for spinosyn A and spinosyn D were reported to be 161 days and 250 days, respectively. epa.govorst.edu An aquatic microcosm study found that while spinosad dissipated from the water phase, residues in the sediment were persistent, with levels remaining at 15-20% of the initial applied dose for over a month. fao.orgapvma.gov.au The primary metabolites in these systems are spinosyn B and N-demethyl spinosyn D. fao.orgnih.gov

Influence of Environmental Factors on Dissipation Rates

Several environmental factors significantly influence the speed at which spinosyn mixtures break down. The most critical factor is sunlight.

Light: Photodegradation (or photolysis) is the primary and most rapid route of spinosad dissipation in environments exposed to sunlight. umn.edu In water, the photolytic half-life can be less than a day in summer sunlight. acs.orgepa.gov On soil surfaces, the photolysis half-life is also relatively short, reported as approximately 9-10 days. epa.govumn.edu One study found the half-life of spinosad under UV light and sunlight was just 1.6 and 5.2 hours, respectively, demonstrating the potent effect of light on its degradation. researchgate.net

Soil and Water Conditions: In the absence of light, microbial degradation becomes the more dominant pathway. epa.govorst.edu The aerobic soil metabolism half-life for spinosyns is typically between 9 and 17 days. epa.govorst.eduumn.edu Soil moisture can also play a role, with slightly faster degradation observed in soils at field capacity compared to air-dried soils. researchgate.net

pH: Abiotic hydrolysis is generally not a significant degradation pathway, except under highly basic conditions. acs.org Spinosad is stable at neutral (pH 7) and acidic (pH 5) conditions. epa.gov At a pH of 9, hydrolysis does occur, but it is slow, with estimated half-lives of around 200-259 days. epa.gov

The following table presents half-life data for spinosad under various environmental conditions, illustrating the importance of photodegradation.

Ecological Impacts on Non-Target Organism Assemblages

While designed to be effective against specific pests, spinosad's environmental presence can impact a range of non-target organisms. Its ecological safety profile is generally considered favorable, but specific sensitivities exist. cotton.orgpagepressjournals.org

Spinosad is categorized as practically non-toxic to slightly toxic to birds and moderately toxic to fish in acute studies. apvma.gov.auorst.eduumn.edu Chronic studies show very slight to slight toxicity to fish. apvma.gov.au For earthworms, it is considered moderately toxic. orst.edu

The impact on aquatic invertebrates is varied. It is generally rated as slightly to moderately toxic. orst.edu However, it is very highly toxic to some species, such as the eastern oyster. orst.edu Conversely, field studies in vernal pools and cattail marshes have shown no significant impact on certain invertebrate populations, including fairy shrimp, fingernail clams, and freshwater snails, at applied rates. clarke.com

For beneficial arthropods, the impact can be significant, particularly for Hymenoptera (wasps, bees, and ants). Spinosad is very highly toxic to bees upon direct contact, though this risk is greatly reduced after the spray has dried on foliage. orst.edu It has also been shown to be harmful to various parasitic wasps, which are important for biological pest control. pagepressjournals.orglsu.eduresearchgate.net However, its impact on predatory insects, especially certain beetles, is often reported to be low. pagepressjournals.orgresearchgate.net This selective toxicity profile makes its use in integrated pest management programs complex, requiring careful consideration to minimize harm to beneficial insect populations. researchgate.net

Table of Mentioned Compounds

Effects on Beneficial Arthropod Communities (e.g., Parasitoids, Predators)

The impact of spinosyn mixtures on beneficial arthropod communities, which include crucial predators and parasitoids for pest control, varies significantly between these two functional groups.

Predators: Generally, spinosad has demonstrated a lower level of lethal effects on a wide range of predator species. researchgate.net Studies have shown that for many predator populations, spinosad represents a more judicious choice compared to other broad-spectrum insecticides. A comprehensive review analyzing 228 observations across 52 species of natural enemies revealed that a high percentage of both laboratory (71%) and field studies (79%) on predators indicated that spinosad was not harmful. For instance, spinosad is effective against the pest thrip Frankliniella occidentalis but has been found to be ineffective on its predator, the anthocorid Orius insidiosus. pagepressjournals.org Similarly, it showed no greater mortality than water controls for the predatory mite Phytoseiulus persimilis in leaf-disk assays. pagepressjournals.org In fact, at recommended application rates, spinosad is considered harmless to the majority of predatory mites, with mortality rates below 30%. pagepressjournals.org However, some predator species, such as earwigs and ants, can be vulnerable to spinosad. pagepressjournals.org Sub-lethal effects on predators are generally reported as insignificant.

Parasitoids: In contrast to predators, parasitoids, particularly those from the order Hymenoptera, exhibit significantly higher susceptibility to spinosyn mixtures. Research has consistently shown that spinosad can be more detrimental to parasitoid populations. pagepressjournals.org The same comprehensive review mentioned earlier found that a large majority of laboratory (78%) and field studies (86%) on parasitoids classified spinosad as moderately harmful or harmful. High acute toxicity has been reported for over 20 parasitoid species at label field rates. researchgate.net For example, the parasitoid Trichogramma pretiosum, which targets the eggs of many pest insects, is susceptible to spinosad. Sub-lethal effects are also a significant concern for parasitoids, with studies reporting loss of reproductive capacity and reduced longevity. scirp.org The insecticide has been shown to accumulate in the ovaries of parasitoids, leading to reproductive impairment. scirp.org Given these findings, the use of spinosad requires careful consideration in pest management programs where the conservation of parasitoid populations is a primary objective.

Table 1: Summary of Spinosad Effects on Beneficial Arthropods

Group General Effect Key Findings Citations
Predators Generally low toxicity 79% of field studies show no harmful effects.
Harmless to most predatory mites at recommended rates. pagepressjournals.org
Insignificant sub-lethal effects reported.
Some species like earwigs and ants can be vulnerable. pagepressjournals.org
Parasitoids Moderately to highly toxic 86% of field studies show moderately harmful or harmful results.
High acute toxicity reported for over 20 species. researchgate.net
Sub-lethal effects include reduced reproduction and longevity. scirp.org

Ecological Interactions with Pollinator Species (e.g., Hymenoptera) under Field-Relevant Exposure Conditions

While laboratory tests indicate that spinosad is intrinsically toxic to pollinators like the honey bee (Apis mellifera), its impact under real-world field conditions appears to be minimal when used according to label recommendations. researchgate.netnih.govnih.gov

The hazard to bees has been assessed through a tiered approach, starting with laboratory studies and progressing to full-field evaluations. researchgate.netnih.gov Although initial lab-based acute toxicity tests showed high toxicity, subsequent studies focusing on the toxicity of residues on treated foliage and under more realistic greenhouse and field scenarios revealed a different picture. researchgate.netnih.govnih.gov

A critical factor mitigating the risk to pollinators is the rapid degradation of spinosad residues on plant surfaces, primarily through photolysis. researchgate.netnih.govumn.edu Research has demonstrated that once spinosad residues have dried on foliage, typically within three hours, they are not acutely harmful to honeybees. researchgate.netnih.gov Field studies conducted on various crops have confirmed that spinosad has a low risk to adult honeybees and little to no effect on hive activity and brood development. nih.gov

For stingless bees, another important group of tropical pollinators, it has been observed that they are not deterred from foraging on food sources containing spinosad. oup.com This highlights the importance of further research into the cumulative exposure and long-term behavioral effects on a wider range of pollinator species beyond the honey bee. oup.com

Table 2: Spinosad's Impact on Pollinators Under Field Conditions

Aspect Finding Citations
Acute Toxicity (Field) Low risk to adult honeybees after spray has dried (approx. 3 hours). researchgate.netnih.gov
Hive Health Little to no effect on hive activity and brood development. nih.gov
Sub-lethal Effects Transient effects on brood development possible from contaminated pollen/nectar. researchgate.netnih.gov
Foraging Behavior Stingless bees not deterred from foraging on spinosad-containing sources. oup.com

Aquatic Organism Community Responses (e.g., Invertebrates, Fish, Algae)

The environmental fate of spinosyn mixtures indicates a rapid breakdown in aquatic environments, primarily through photolysis, with a half-life of less than a day in water exposed to sunlight. umn.eduorst.edu However, in the absence of light, it is much more stable in water and binds rapidly to sediment, where its half-life can be significantly longer. orst.edu

Aquatic Invertebrates: Spinosad is considered slightly to moderately toxic to aquatic invertebrates. orst.edu However, it is very highly toxic to some species, such as the eastern oyster. orst.edu Chronic exposure to spinosad has been shown to negatively impact the growth and emergence of the non-biting midge Chironomus riparius. researchgate.net The toxicity of spinosad and its degradates can be a concern for free-swimming aquatic invertebrates, as the compounds are most toxic when suspended in the water column. regulations.gov

Fish: The toxicity of spinosad to fish varies depending on the species, ranging from practically non-toxic to moderately toxic. orst.edu While acute risk to aquatic organisms is generally not predicted to exceed levels of concern, chronic exposure has the potential to pose a risk, necessitating more refined risk assessments. nih.gov

Table 3: Aquatic Toxicity Profile of Spinosad

Organism Group Toxicity Level Key Findings Citations
Aquatic Invertebrates Slightly to Moderately Toxic Very high toxicity to eastern oysters. Chronic exposure can impair growth and emergence of some species. orst.eduresearchgate.net
Fish Practically Non-toxic to Moderately Toxic Species-dependent toxicity. Chronic risk may be a concern. nih.govorst.edu
Algae Moderate to High Risk (to soil algae) Limited data on direct aquatic effects. researchgate.net

Methodological Frameworks for Environmental Risk Characterization

The environmental risk characterization of spinosyn mixtures typically follows a tiered approach, in line with guidelines from regulatory bodies like the U.S. Environmental Protection Agency (EPA). nih.govcapes.gov.br This framework is designed to progressively refine the assessment from conservative screening levels to more realistic exposure scenarios.

Tier I (Screening Level): This initial tier uses conservative assumptions to estimate environmental concentrations and potential risks. nih.gov It involves comparing estimated environmental concentrations (EECs) with toxicity endpoints (e.g., LC50 for acute risk, NOAEC for chronic risk) to generate risk quotients (RQs). nih.govepa.gov If the RQs exceed pre-defined levels of concern (LOCs), further assessment is triggered. nih.gov For spinosad, Tier I assessments have generally indicated that its use does not exceed LOCs for acute risk to aquatic organisms. nih.gov However, chronic exposure for some aquatic organisms did exceed these conservative thresholds, prompting refinement to the next tier. nih.gov

Tier II (Refined Assessment): When Tier I indicates a potential risk, the assessment moves to Tier II, which employs less conservative and more realistic exposure models. nih.gov This can involve using mechanistic environmental fate and transport models to get a better prediction of off-site movement and environmental concentrations. nih.gov For spinosad, these refined models have shown that chronic risk to aquatic species was not predicted under more realistic scenarios. nih.gov

Data Requirements: The risk assessment process relies on a comprehensive set of data, including:

Environmental Fate Data: Information on degradation pathways (e.g., photolysis, microbial degradation), persistence in different environmental compartments (soil, water, sediment), and potential for leaching. umn.eduepa.gov

Toxicity Data: Acute and chronic toxicity data for a range of non-target organisms, including terrestrial and aquatic species. nih.gov This includes studies on beneficial arthropods, pollinators, fish, and aquatic invertebrates.

Exposure Modeling: Models that estimate the concentration of the substance in various environmental media based on its use patterns and properties. nih.gov

This tiered framework allows for a systematic and scientifically robust evaluation of the potential ecological risks associated with the use of spinosyn mixtures, ensuring that regulatory decisions are based on a thorough understanding of their environmental behavior and effects. nih.govcapes.gov.br

Arthropod Pest Resistance Evolution and Management Strategies

Documented Cases of Spinosyn Resistance in Field and Laboratory Populations

Since the introduction of spinosad in 1997, numerous cases of resistance have been documented in both field-collected and laboratory-selected insect populations. researchgate.net While over 30 instances of spinosyn resistance have been reported, only about half of these are from field selections, with the majority occurring in the diamondback moth (Plutella xylostella) and the western flower thrips (Frankliniella occidentalis). researchgate.net

Laboratory selection experiments have successfully induced high levels of spinosad resistance in various species. For example, a laboratory-selected strain of Frankliniella occidentalis exhibited a 356,547-fold resistance to spinosad compared to a susceptible strain. nih.gov In the tomato borer (Tuta absoluta), seven generations of laboratory selection resulted in a resistance level over 180,000-fold. plos.org A population of the diamondback moth selected with spinosad for 15 generations showed a 42.81-fold increase in resistance. cabidigitallibrary.org Similarly, a laboratory-selected strain of the cotton leafworm (Phenacoccus solenopsis) developed extremely high resistance (15,233.84-fold) after 22 generations of selection. researchgate.net The tomato leafminer (Tuta absoluta) developed a moderate 14.40-fold resistance to spinosad after eight generations of selection in a laboratory setting. mdpi.com

Field-evolved resistance has also been observed. In Canada, spinosyn resistance has been detected in Colorado potato beetle (Leptinotarsa decemlineata) populations, particularly in regions with organic potato farming where spinosad is frequently used. nih.gov Spinosad-resistant alleles have been identified for the first time in field populations of the Mediterranean fruit fly, Ceratitis capitata. nih.gov Furthermore, resistance to spinetoram (B1464634), another spinosyn, has been documented in invading populations of the western flower thrips in China. mdpi.com

Table 1: Documented Cases of Spinosyn Resistance

Genetic and Molecular Mechanisms Underlying Resistance Development

The evolution of resistance to spinosyns in arthropods is primarily attributed to two main mechanisms: target-site insensitivity and metabolic resistance. researchgate.netnih.gov

The primary target site for spinosyns is the nicotinic acetylcholine (B1216132) receptor (nAChR) α6 subunit in the insect's nervous system. researchgate.netnih.govjst.go.jp Mutations in the gene encoding this subunit can lead to a less sensitive or non-functional receptor, thereby conferring resistance.

Amino Acid Substitutions: A common mechanism involves point mutations that result in the substitution of a single amino acid in the nAChR α6 protein. A frequently observed mutation is the substitution of glycine (B1666218) at position 275 with glutamic acid (G275E). mdpi.com This G275E mutation has been linked to spinetoram resistance in the western flower thrips (Frankliniella occidentalis) and has been identified in spinosad-resistant strains of the melon thrips (Thrips palmi). mdpi.comjst.go.jp In the flower thrips (Frankliniella intonsa), a different substitution at the same position, G275V (glycine to valine), has been found to confer spinosad resistance. jst.go.jp The G275E mutation has also been identified in spinosad-resistant strains of Tuta absoluta. nih.gov The functional significance of the G275E mutation was confirmed in the beet armyworm (Spodoptera exigua), where introducing this mutation via CRISPR/Cas9 gene editing resulted in high levels of resistance to both spinosad and spinetoram. nih.gov

Truncated Proteins: Another mechanism involves mutations that lead to the production of a truncated, and likely non-functional, nAChR α6 subunit protein. researchgate.netnih.gov In spinosad-resistant Ceratitis capitata, point mutations in the Ccα6 gene create premature stop codons, resulting in truncated transcripts. mdpi.com Immunodetection studies have shown that these truncated proteins fail to localize correctly to the cell membrane in the brain, which is proposed to be the basis of resistance. mdpi.com Similarly, mis-spliced or truncated transcripts of the nAChR α6 subunit have been associated with spinosad resistance in the diamondback moth (Plutella xylostella) and the oriental fruit fly (Bactrocera dorsalis). jst.go.jp Disruption of the nAChR α6 gene in P. xylostella using CRISPR/Cas9, which resulted in a truncated protein, conferred high levels of resistance to spinosyns. nih.gov

Metabolic resistance occurs when insects enhance their ability to detoxify and eliminate insecticides. This is often achieved through the increased activity of specific detoxifying enzymes.

Cytochrome P450 Monooxygenases (P450s): Overexpression of certain P450 genes has been linked to spinosad resistance in several insect species. mdpi.com In Tuta absoluta, significant upregulation of P450 genes such as CYP321C40, CYP4M116, CYP6AW1, CYP339A1, and CYP6AB327 was observed in a spinosad-resistant strain. mdpi.com Similarly, in the diamondback moth, several P450 genes were found to be up-regulated in a spinosad-resistant population. nih.gov Studies in Helicoverpa armigera and Thrips palmi have also associated spinosad resistance with P450-mediated detoxification. nih.govjst.go.jp However, in some cases, such as in certain strains of the western flower thrips and the house fly (Musca domestica), P450-mediated metabolism does not appear to be the primary mechanism of spinosad resistance. oup.comnih.govnih.gov

Esterases and Glutathione S-Transferases (GSTs): Increased activity of esterases and GSTs has also been implicated in spinosad resistance. mdpi.com In the elm leaf beetle (Xanthogaleruca luteola), exposure to spinosad led to a significant increase in both esterase and GST activities. cabidigitallibrary.org In Thrips tabaci, a number of genes belonging to esterase and GST families were identified as being differentially regulated in a spinosad-resistant population. nih.gov In field populations of the peach fruit fly (Bactrocera zonata), higher GST activity was observed compared to a laboratory-susceptible population. ekb.eg However, in a spinosad-resistant strain of the cotton leafworm (Spodoptera littoralis), detoxification enzymes, including esterases and GSTs, did not play a significant role in resistance. ekb.eg Similarly, a study on a spinosad-resistant strain of Musca domestica found no significant difference in the activities of carboxylesterases and GSTs compared to a susceptible strain. nih.gov

Target-Site Insensitivity via nAChR α6 Subunit Mutations (e.g., Truncations, Amino Acid Substitutions)

Analysis of Cross-Resistance Patterns with Other Insecticide Classes

Cross-resistance occurs when resistance to one insecticide confers resistance to other, often chemically related, insecticides. Understanding these patterns is critical for designing effective insecticide rotation programs.

Generally, spinosyns exhibit limited cross-resistance with other major insecticide classes, which is attributed to their unique mode of action. researchgate.netnih.gov An analysis of over 400 studies found no correlation for cross-resistance between spinosyn-selected insects and other classes like neonicotinoids, avermectins, diamides, and pyrethroids. nih.gov

However, some instances of cross-resistance have been reported:

A spinosad-resistant population of the cotton mealybug (Phenacoccus solenopsis) showed very high cross-resistance to deltamethrin (B41696) (a pyrethroid) and medium cross-resistance to spinetoram. researchgate.net

A spinosad-resistant strain of the southern house mosquito (Culex quinquefasciatus) exhibited cross-resistance to spinetoram, abamectin, and fipronil (B1672679). bioone.org

Conversely, spinosad-resistant Helicoverpa armigera showed negative cross-resistance to cypermethrin (B145020), methomyl, and indoxacarb, meaning the spinosad-resistant individuals were more susceptible to these insecticides. amazonaws.com

In the diamondback moth, resistance to deltamethrin, abamectin, emamectin (B195283) benzoate, indoxacarb, and fipronil has been documented to confer varying levels of cross-resistance to spinosad. bioone.org

A study on the lesser grain borer (Rhyzopertha dominica) found a correlation between spinosad and spinetoram resistance, but no cross-resistance with other tested insecticides. researchgate.net

Fitness Costs and Trade-offs Associated with Spinosyn Resistance Traits

The development of insecticide resistance can come at a "fitness cost," meaning that in the absence of the insecticide, resistant individuals may have lower survival or reproductive rates compared to their susceptible counterparts. nih.gov These costs can be a significant factor in the evolution and management of resistance.

Several studies have documented fitness costs associated with spinosyn resistance:

In a spinosad-resistant strain of Tuta absoluta, there was a notable decrease in longevity, fecundity (number of eggs laid), and egg-hatching rates compared to a susceptible strain. mdpi.com The developmental time of larval and pupal stages was also significantly prolonged. mdpi.com

A spinosad-resistant population of the diamondback moth (Plutella xylostella) exhibited a high fitness cost, with a relative fitness of only 0.25 in the absence of spinosad. cabidigitallibrary.org This resistant strain also had a shorter immature development time. cabidigitallibrary.org

Another study on spinosad-resistant P. xylostella found that fitness costs were temperature-dependent. cambridge.org At a favorable median temperature, the fitness cost was marginal. However, at a high temperature, the resistant strain showed a 33% decrease in its intrinsic rate of increase, and at a low temperature, it failed to produce any viable offspring. cambridge.org

In spinetoram-resistant fall armyworm (Spodoptera frugiperda), fitness costs were dependent on the host plant. biorxiv.org The relative fitness of the resistant strain was significantly lower when fed on soybean and cotton compared to corn. biorxiv.org

Spinosad resistance in Tuta absoluta was found to be unstable without selection pressure, indicating an associated adaptive cost. plos.org

However, not all cases of spinosyn resistance are associated with significant fitness costs. For instance, a spinosad-resistant population of the green lacewing (Chrysoperla carnea) showed a fitness advantage, with higher adult emergence, fecundity, and hatchability. nih.gov

Development and Evaluation of Resistance Management Programs

To delay the evolution of spinosyn resistance and preserve their effectiveness, various resistance management strategies have been developed and evaluated. The core principle of these programs is to reduce the selection pressure for resistance.

Key components of spinosyn resistance management include:

Rotation of Insecticides: This is a cornerstone of resistance management. It involves alternating the use of spinosyns with insecticides from different chemical classes that have different modes of action. researchgate.netcontrolsolutionsinc.com This approach prevents consecutive generations of a pest from being exposed to the same selection pressure. For example, a resistance management strategy for the diamondback moth in Australian canola involves rotating between spinosyns (Group 5), avermectins (Group 6), and Bacillus thuringiensis var. kurstaki (Btk) (Group 11A). ipmguidelinesforgrains.com.au

Integrated Pest Management (IPM): IPM programs combine various control tactics, including biological, cultural, and chemical methods, to manage pest populations. ausveg.com.au This reduces the over-reliance on any single insecticide, including spinosyns. IPM strategies encourage the use of selective pesticides that are less harmful to beneficial insects, which can help to naturally suppress pest populations. ausveg.com.au

Monitoring Resistance Levels: Regular monitoring of pest populations for changes in their susceptibility to spinosyns is crucial. nih.gov Early detection of resistance allows for timely adjustments to management strategies before control failures occur. nih.gov

Avoiding Sublethal Doses: Exposing pests to sublethal concentrations of insecticides can accelerate the development of resistance. researchgate.net Therefore, using appropriate application rates is an important aspect of resistance management.

The implementation of these strategies can help to slow the evolution of resistance. For example, modeling studies on Ceratitis capitata predict that rotating spinosad with other insecticides without cross-resistance is the best option to delay the appearance of resistance. nih.gov In some cases, the fitness costs associated with resistance can be exploited; if spinosyn use is suspended, the frequency of resistant individuals in the population may decline over time. plos.org

Table 2: Compound Names Mentioned in the Article

Strategic Insecticide Rotation and Alternation Paradigms

The development of resistance in arthropod pests is a significant threat to the long-term effectiveness of insecticides. researchgate.net A primary strategy to mitigate this is the structured rotation or alternation of insecticides with different modes of action (MoA). sciforschenonline.org This approach is designed to reduce the continuous selection pressure from a single type of chemical, thereby delaying the evolution of resistant populations. sciforschenonline.orgnih.gov Spinosyn mixtures, such as spinosad and spinetoram, play a crucial role in these paradigms due to their unique MoA, which involves the allosteric activation of nicotinic acetylcholine receptors (nAChRs) and, to some extent, effects on GABA receptor function. pagepressjournals.orgumn.edu This mechanism is distinct from those of other major insecticide classes like pyrethroids, organophosphates, and neonicotinoids. sciforschenonline.orgumn.edunih.gov

The core principle of a rotation strategy is that successive generations of a pest should not be treated with compounds from the same MoA group. irac-online.org This allows time for the frequency of alleles conferring resistance to one insecticide to decline while an alternative, effective insecticide is used. nih.govirac-online.org Because cross-resistance between spinosyns and other insecticide classes is uncommon, they are highly valuable rotation partners. nih.govingentaconnect.com For instance, studies have shown no significant cross-resistance between spinosyns and neonicotinoids, avermectins, diamides, or pyrethroids. nih.gov In fact, research has suggested that rotating with spinosad can even increase the susceptibility of resistant pests to other insecticides, such as pyrethroids, in subsequent applications. controlsolutionsinc.com

Effective rotation programs require careful planning based on the pest's life cycle and the specific insecticides available. researchgate.net A common recommendation is to rotate between different chemical groups every few applications or on a seasonal basis. sciforschenonline.org For example, a strategy might involve using spinosyns during the fall/winter, followed by neonicotinoids in the spring/summer and pyrethroids in the summer/fall. sciforschenonline.org The goal is to avoid exposing consecutive pest generations to the same selection pressure, which would favor the increase of resistance alleles in the population. irac-online.orgucl.ac.uk

Table 1: Example of an Insecticide Rotation Plan Incorporating Spinosyns

Season/Period Recommended Insecticide Class (Mode of Action) Example Active Ingredient Target Pest Generation
Spring (Generations 1-2) Neonicotinoids (nAChR competitive modulators - IRAC Group 4A) Imidacloprid (B1192907) First and second generations of the season.
Summer (Generations 3-4) Pyrethroids (Sodium channel modulators - IRAC Group 3A) Lambda-cyhalothrin Third and fourth generations, avoiding use on consecutive generations.
Fall (Generations 5-6) Spinosyns (nAChR allosteric modulators - IRAC Group 5) Spinosad, Spinetoram Fifth and sixth generations, providing a distinct MoA before overwintering.
Winter/Early Spring Organophosphates (AChE inhibitors - IRAC Group 1B) Malathion Used if a winter/early spring treatment is necessary, offering another MoA.

This table is a generalized example. Actual rotation plans should be adapted based on local conditions, pest biology, and specific resistance monitoring data.

Role of Spinosyn Mixtures in Integrated Pest Management (IPM) Protocols

Integrated Pest Management (IPM) is an ecosystem-based strategy that combines multiple tactics for long-term pest prevention and control with minimal impact on human health, the environment, and non-target organisms. researchgate.netnih.gov Spinosyn mixtures are considered ideal candidates for inclusion in IPM programs due to their unique combination of high efficacy against target pests and a favorable environmental and toxicological profile. researchgate.net

Originating from the fermentation of a soil bacterium, Saccharopolyspora spinosa, spinosyns are often classified as "biorational" insecticides. researchgate.netmdpi.com This designation reflects their biological origin and their selective toxicity. pagepressjournals.orgresearchgate.net They are primarily active against a range of key pests in the orders Lepidoptera (caterpillars), Diptera (flies), and Thysanoptera (thrips), while demonstrating lower toxicity to many beneficial arthropods, such as predators and parasitoids, compared to broad-spectrum synthetic insecticides. umn.eduresearchgate.net This selectivity is a cornerstone of IPM, as it helps preserve the natural enemy populations that contribute to pest suppression. researchgate.net

The effectiveness of spinosyns through both contact and ingestion provides versatility in application. pagepressjournals.org However, their greatest utility in an IPM framework is their compatibility with other control methods, including biological control. nih.gov While high concentrations can be harmful to some beneficials, the judicious use of spinosyns within an IPM program allows for the integration of chemical and biological tactics. ingentaconnect.com For example, they can be used to manage severe pest outbreaks that exceed economic thresholds, while having a reduced impact on the parasitoids and predators being used for long-term biological control. nih.gov The efficacy of spinosad can be preserved by rotating it with other suitable insecticides and restricting the number of applications per season, which are core tenets of any IPM and resistance management strategy. ingentaconnect.com

Table 2: Attributes of Spinosyn Mixtures Supporting Their Use in IPM Protocols

Attribute Description Relevance to IPM
Selective Toxicity Highly effective against specific pest orders (e.g., Lepidoptera, Thysanoptera) with lower impact on many non-target beneficial insects. umn.eduresearchgate.net Conserves natural enemies, a key component of biological control within IPM. researchgate.net
Unique Mode of Action Acts on a novel site of the nicotinic acetylcholine receptor (nAChR), with no known cross-resistance to other major insecticide classes. umn.edunih.gov Makes spinosyns an excellent tool for insecticide rotation to manage resistance, a critical element of sustainable IPM. ingentaconnect.com
Biological Origin Derived from the fermentation of the soil actinomycete Saccharopolyspora spinosa. pagepressjournals.orgumn.edu Often accepted in organic farming systems and aligns with the IPM goal of using reduced-risk products. mdpi.com
High Efficacy Provides rapid and effective control of target pests through both contact and ingestion. umn.edu Offers a reliable intervention tool when pest populations reach damaging levels, preventing economic loss. researchgate.net

Methodologies for Monitoring and Early Detection of Resistance Alleles

The early detection of resistance is a critical component of any successful Insecticide Resistance Management (IRM) strategy, as it allows for proactive adjustments to control programs before widespread field failures occur. nih.gov While traditional resistance monitoring relies on bioassays, which measure the response of pest populations to an insecticide, there is a growing emphasis on developing more precise molecular techniques that can detect the specific genetic mutations (alleles) responsible for resistance. nih.gov

For spinosyns, the primary mechanism of target-site resistance involves mutations in the gene encoding the alpha-6 subunit of the nicotinic acetylcholine receptor (nAChRα6). researchgate.netnih.govnih.gov Various mutations, including point mutations, insertions, or deletions, can lead to the production of a truncated or altered receptor protein that is no longer sensitive to the insecticide. nih.govd-nb.info The high plasticity of the nAChRα6 gene means that different mutations can arise, making resistance evolution more likely than if a single, specific mutation were required. nih.gov

To detect these resistance alleles at low frequencies in field populations, researchers have developed advanced screening methodologies. An example is the F1 screen assay, which has been used to detect spinosad resistance in the Mediterranean fruit fly, Ceratitis capitata. ucl.ac.uknih.gov This method involves collecting insects from the field, crossing them with a susceptible laboratory strain, and then screening the F1 generation for survival at a discriminating dose of the insecticide. Surviving individuals are then subjected to molecular analysis to identify the specific mutations in the Ccα6 gene. ucl.ac.uknih.gov This integrated approach can detect resistant alleles even when they are rare in a population and can estimate their frequency, providing crucial data for modeling the potential evolution of resistance. ucl.ac.uknih.gov

Other molecular techniques used for monitoring include quantitative sequencing and real-time PCR to identify known resistance mutations, and transcriptomic analysis to identify the upregulation of detoxification genes (e.g., cytochrome P450s, esterases) that may be involved in metabolic resistance. nih.govmdpi.commdpi.com

Table 3: Examples of Identified Spinosad Resistance Alleles and Monitoring Findings

Pest Species Gene/Mechanism Specific Mutation/Finding Detection Method Reference(s)
Tuta absoluta (Tomato leafminer) nAChR α6 subunit G275E mutation associated with high resistance levels. Molecular Analysis / Sequencing pesticideresistance.org
Tuta absoluta (Tomato leafminer) nAChR α6 subunit Altered transcripts lacking exon 3a/3b. Transcript Analysis csic.es
Ceratitis capitata (Medfly) nAChR α6 subunit (Ccα6) Alleles causing truncated transcripts (e.g., Q68, K352). F1 Screen Assay & Molecular Characterization ucl.ac.uknih.gov
Plutella xylostella (Diamondback moth) nAChR α6 subunit Mutations resulting in truncated receptor proteins. Genetic Analysis d-nb.info
Frankliniella occidentalis (Western flower thrips) nAChR α6 subunit Mutations leading to premature stop codons. Sequencing d-nb.info
Spodoptera frugiperda (Fall armyworm) Metabolic Resistance Increased Glutathione-S-transferase (GST) activity. Synergism Assays & Enzyme Assays mdpi.com

Advanced Analytical Methodologies for Spinosyn Mixture Detection and Quantification

Chromatographic Techniques for Residue Analysis

Chromatographic methods are the cornerstone of spinosyn residue analysis, offering high selectivity and sensitivity. These techniques separate the complex mixture into its individual components, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (e.g., UV, MS)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of spinosad and its metabolites. nih.gov When coupled with an ultraviolet (UV) detector, HPLC provides a robust method for quantifying spinosyns A and D. nih.govnih.gov The analytes are typically detected at a wavelength of 250 nm. nih.govresearchgate.net

Residue analysis by HPLC-UV generally involves several key steps:

Extraction: The initial step involves extracting the spinosyn residues from the sample matrix using organic solvents. nih.gov

Purification: The crude extract is then purified to remove interfering substances. This is often achieved through liquid-liquid partitioning and/or solid-phase extraction (SPE). nih.gov

Measurement: The purified extract is then injected into the HPLC system for separation and quantification. nih.gov

This method has been validated for a wide range of matrices, including various crops, with limits of quantitation (LOQ) typically ranging from 0.010 to 0.040 µg/g. nih.gov For certain matrices like dried orange pulp and orange oil, the LOQ can be 0.02 µg/g, while for whole fruit, juice, and peel, it can be as low as 0.01 µg/g. nih.gov

For enhanced selectivity and confirmation, HPLC can be coupled with a mass spectrometer (MS). oup.com This combination, known as HPLC-MS, provides not only quantitative data but also structural information, confirming the identity of the analytes. oup.comacs.org The detection limits for spinosyns A and D using HPLC-MS can be as low as 0.001 µg/g. oup.com

A study on vegetables and fruits demonstrated a method using gel permeation chromatography (GPC) for cleanup, followed by HPLC-UV for quantification and MS for confirmation. oup.com The average recoveries for spinosyns A and D were greater than 85%, with relative standard deviations below 9%. oup.com

Interactive Data Table: HPLC Method Parameters for Spinosyn Analysis

ParameterValueReference
Column C18 reverse-phase rsc.org
Mobile Phase Acetonitrile and water gradient rsc.org
Flow Rate 1.0 mL/min rsc.org
Column Temperature 25 °C rsc.org
UV Detection Wavelength 250 nm nih.govresearchgate.netrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced version, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), offer superior sensitivity and selectivity compared to HPLC-UV, especially for complex matrices where background interference is a significant issue. acs.orgacs.org These methods are capable of simultaneously determining multiple spinosyn components, including the active ingredients and their metabolites. acs.orgacs.org

A key advantage of LC-MS is its ability to provide both quantification and confirmation of residues in a single analysis. acs.org An LC-MS method using positive atmospheric pressure chemical ionization (APCI) with selected ion monitoring has been developed to determine spinosyns A and D, as well as three metabolites (spinosyn B, spinosyn K, and N-demethylspinosyn D) in challenging matrices like alfalfa hay and wheat straw. acs.org This method has a validated limit of quantitation of 0.01 µg/g and a limit of detection of 0.003 µg/g. acs.org

UPLC-MS/MS further enhances analytical performance by utilizing smaller particle size columns, leading to faster analysis times and improved resolution. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with LC-MS/MS has been established for the determination of spinetoram (B1464634) (a mixture of two other spinosyns) in cotton and soybean. nih.gov This method demonstrated recoveries of over 85% and was able to confirm the identity of the spinosyns through ion ratios. nih.gov

The development of LC-MS/MS methods for animal-derived products has also been successful. A method for quantifying spinosad in chicken, pork, beef, egg, and milk using multiwalled carbon nanotubes for purification showed good linearity and average recoveries between 74% and 104%. researchgate.netnih.gov The limits of detection ranged from 0.0003 to 0.03 mg/kg, and the limits of quantification ranged from 0.001 to 0.1 mg/kg. researchgate.netnih.gov

Interactive Data Table: Performance of LC-MS/MS Method for Spinosad in Animal Products researchgate.netnih.gov

MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (%)
Chicken 0.001 - 0.174 - 104≤ 9.68
Pork 0.001 - 0.174 - 104≤ 9.68
Beef 0.001 - 0.174 - 104≤ 9.68
Egg 0.001 - 0.174 - 104≤ 9.68
Milk 0.001 - 0.174 - 104≤ 9.68

Immunoassay-Based Detection Systems

Immunoassay (IA) methods provide a rapid and cost-effective alternative to chromatographic techniques for the detection of spinosad residues. fao.orgnih.gov These methods are based on the specific binding of antibodies to the spinosyn molecules. epa.gov A commonly used format is the enzyme-linked immunosorbent assay (ELISA). nemi.gov

Magnetic particle-based immunoassay test kits have been developed and validated for determining total spinosad residues in a variety of food and environmental matrices. nih.govresearchgate.net These assays are sensitive to several individual spinosyns and some of their metabolites, providing a measure of the total residue. epa.govacs.org

The general principle of these immunoassays involves a competitive binding process. epa.gov The sample extract is mixed with enzyme-conjugated spinosad and paramagnetic particles coated with spinosad-specific antibodies. epa.gov The spinosad in the sample competes with the enzyme-conjugated spinosad for the antibody binding sites. epa.gov The amount of bound enzyme is inversely proportional to the concentration of spinosad in the sample. epa.gov

Validated limits of quantitation for immunoassay methods are typically:

Efficacy and Performance in Agricultural and Public Health Entomology Research

Spectrum of Insecticidal Activity Across Diverse Arthropod Orders and Pest Species

Spinosyns exhibit a broad spectrum of insecticidal activity, primarily through ingestion, but also by contact. pagepressjournals.orgwikipedia.org Their effectiveness extends across numerous economically important insect orders, making them a versatile tool in pest management. pagepressjournals.org

Research has consistently shown spinosyns' high efficacy against pests in the orders:

Lepidoptera (moths and butterflies) bibliotekanauki.plgoogle.comnih.gov

Diptera (flies and midges) bibliotekanauki.plnih.gov

Thysanoptera (thrips) bibliotekanauki.plgoogle.com

Coleoptera (beetles) pagepressjournals.orggoogle.com

Hymenoptera (sawflies) pagepressjournals.orggoogle.com

Orthoptera pagepressjournals.orggoogle.com

While highly effective against these chewing insects, spinosyns generally have limited activity against many sucking pests. google.com However, some studies have shown efficacy against certain aphid species. figshare.com The second-generation spinosyn, spinetoram (B1464634), has an expanded pest spectrum compared to spinosad, the initial mixture of spinosyn A and spinosyn D. ekb.eg

Table 1: Spectrum of Activity of Spinosyns Across Major Arthropod Orders

Targeted Pest Species and Life Stage-Specific Susceptibility Investigations

The efficacy of spinosyns can vary depending on the target pest species and its life stage. wikipedia.org Generally, spinosyns are most effective against larval stages, which are actively feeding and therefore more likely to ingest the insecticide. wikipedia.org

Larval Susceptibility: Numerous studies have demonstrated high mortality rates in the larval stages of various pests. For instance, spinosyn A is highly active against neonate larvae of the tobacco budworm, Heliothis virescens. wikipedia.org Spinosad has also been shown to be effective at controlling the first and second instars of some lepidopteran pests. ekb.eg

Adult Susceptibility: While primarily a larvicide, spinosyns can also affect adult insects. pagepressjournals.org For example, it has demonstrated activity against adult house flies. google.com

Egg Susceptibility: Direct spray is necessary for spinosyns to have an effect on insect eggs. pagepressjournals.org Some studies have noted that while insecticides affected egg hatch, they did not impact their viability, suggesting an effect at later stages of egg development. nih.gov

Comparative Efficacy Studies in Integrated Pest Management Frameworks

Spinosyns are considered valuable components of Integrated Pest Management (IPM) programs due to their selectivity, unique mode of action, and favorable environmental profile. nih.govrsc.orgresearchgate.net

Comparative studies have highlighted the performance of spinosyns relative to other insecticides:

In trials on sugar beet weevil (Bothynoderes punctiventris), spinosad's efficacy was comparable to a chlorpyrifos (B1668852) + cypermethrin (B145020) mixture and significantly higher than lambda-cyhalothrin. agriculturejournals.cz

Against the cotton leafworm (Spodoptera littoralis), spinosad and lufenuron (B1675420) showed similar high efficacy in causing mortality. ekb.eg

A study on mango pests demonstrated that an IPM module including a spinosad spray resulted in the highest reduction in pest populations compared to other modules. biomedgrid.com

Spinosad has been shown to be compatible with many beneficial insects, such as lady beetles, lacewings, and predatory mites, which is a key advantage in IPM. uconn.edu However, it can have sublethal effects on some parasitoids.

The unique mode of action of spinosyns, targeting the nicotinic acetylcholine (B1216132) receptors at a site distinct from other insecticides, means there is no cross-resistance with other chemical classes. wikipedia.orgiu.edu This makes spinosyns a crucial tool for resistance management strategies within IPM frameworks.

Field-Scale Performance and Persistence in Agricultural Ecosystems and Vector Control Programs

The performance of spinosyns in real-world field conditions has been extensively documented, demonstrating both efficacy and varying degrees of persistence.

Agricultural Ecosystems: In field trials, spinosad has shown high performance with significant mortality of pest larvae on apple fruit and leaves for up to 21 days post-application. mdpi.com Generally, foliar applications provide 7 to 14 days of control. ekb.eg While not highly systemic, some translaminar movement in leaf tissue has been observed, which can be enhanced with surfactants. pagepressjournals.org Spinosad residues in the field tend to degrade quickly, with little residual toxicity observed 3 to 7 days after application.

Vector Control Programs: Spinosad has been evaluated and accepted by the World Health Organization Pesticide Evaluation Scheme (WHOPES) for mosquito control. pagepressjournals.org In field studies against Aedes and Culex mosquito larvae, spinosad has demonstrated excellent and prolonged control. gavinpublishers.comnih.gov

In outdoor tubs, a liquid formulation provided control of immature Culex spp. for 21 days at a concentration of 0.05 mg/liter and for 35 days at 0.1 to 0.5 mg/liter. nih.gov

Slow-release tablet formulations have shown high persistence and larvicidal activity in ovitraps for Aedes spp., maintaining control for up to 17 weeks in shaded areas. gavinpublishers.com

The persistence of spinosad can be affected by environmental factors. For example, solutions placed in direct sunlight experience a rapid loss of toxicity, with one study reporting a half-life of 2.1 days under such conditions. oup.com

Table 2: Field Persistence of Spinosad in Different Environments

Future Research Directions and Emerging Applications

Discovery and Characterization of Novel Spinosyn Analogs and Synthetic Derivatives

The discovery of spinosyns has spurred extensive research into creating novel analogs and synthetic derivatives to improve upon the already favorable characteristics of existing compounds like spinosad and spinetoram (B1464634). researchgate.netnih.govnih.gov The primary goals of this research are to enhance insecticidal activity, broaden the spectrum of controlled pests, and improve physical properties such as photostability. nih.gov

Researchers are employing several strategies to achieve these goals. One approach involves the chemical modification of the complex macrolide tetracycle and the two appended sugar molecules, forosamine (B98537) and tri-O-methyl-L-rhamnose. researchgate.netcotton.org Even minor alterations to these structures can lead to significant changes in biological activity. cotton.org For instance, semi-synthetic derivatives, termed spinosoids, have been developed that exhibit greater activity against certain pests than the original spinosyn compounds. cotton.org

Another promising avenue is the use of genetic engineering to create hybrid PKS (polyketide synthase) pathways. acs.org By replacing the loading module of the spinosyn PKS with that from other bacteria, such as the avermectin (B7782182) PKS from Streptomyces avermitilis, researchers have successfully produced novel spinosyn analogues. acs.org Furthermore, supplementing the culture media with various exogenous carboxylic acids has led to the incorporation of new chemical elements, resulting in derivatives with potent and sometimes new insecticidal activities. acs.org

Computational tools and molecular modeling are also playing a crucial role in the de novo design of synthetic mimics. researchgate.netd-nb.info These studies aim to identify less complex, synthetically accessible replacements for the spinosyn tetracycle. researchgate.net This has led to the discovery of highly insecticidal analogs that possess a simple tri-aryl ring system instead of the complex macrolide core, potentially eliminating the need for fermentation-based production. d-nb.info

Table 1: Research Approaches for Novel Spinosyn Analogs

Research ApproachDescriptionKey Findings
Chemical Modification Altering the structure of the macrolide core and sugar moieties. cotton.orgbeilstein-journals.orgDevelopment of spinosoids with enhanced activity. cotton.org
Genetic Engineering Creating hybrid polyketide synthase (PKS) pathways. acs.orgProduction of novel spinosyn analogues with new activities. acs.org
Computational Modeling De novo design of synthetic mimics to replace the tetracycle core. researchgate.netd-nb.infoDiscovery of highly active analogs with simplified structures. d-nb.info
Semisynthesis Utilizing components of natural spinosyns to build new derivatives. beilstein-journals.orgEfficient synthesis of analogues like 3'-O-ethyl-5,6-dihydrospinosyn J. beilstein-journals.org

Deeper Understanding of Complex Ecological Interactions within Spinosyn-Treated Agroecosystems

A significant area of investigation is the impact of spinosyns on beneficial arthropods, including predators and pollinators. nih.govresearchgate.net Although generally considered to have lower toxicity to many non-target species, studies have shown that spinosad can have lethal and sublethal effects on certain beneficial insects. nih.govresearchgate.net Future research aims to clarify these effects under field conditions and develop strategies to minimize harm to these crucial components of integrated pest management (IPM) programs. nih.gov

The fate of spinosyn residues in the environment is another critical research area. The primary routes of degradation are photodegradation and microbial action. umn.edu The half-life of spinosad can vary depending on environmental conditions, with soil photolysis taking 9-10 days and aqueous photolysis occurring in less than a day. umn.edu Research is ongoing to better understand the degradation pathways and the potential for accumulation in different environmental compartments.

Furthermore, the influence of spinosyns on soil microbial communities is under investigation. While considered to have a low impact, some studies have shown that spinosad can affect soil invertebrates like mites. frontiersin.org A deeper understanding of these interactions is essential for ensuring the long-term sustainability of spinosyn use in agriculture.

Application of Advanced Genetic and Genomic Approaches to Resistance Surveillance and Countermeasures

The development of resistance in target pest populations is a persistent threat to the efficacy of any insecticide, and spinosyns are no exception. nih.gov Future research is increasingly focused on utilizing advanced genetic and genomic tools for the early detection of resistance and the development of effective countermeasures. nih.gov

Transcriptomics, the study of the complete set of RNA transcripts in a cell, is being used to identify genes associated with spinosad resistance. nih.gov For example, in the onion thrips, Thrips tabaci, de novo transcriptome analysis has identified differentially expressed genes in resistant populations, including those encoding cytochrome P450 enzymes, which are involved in detoxification. nih.gov

The genetic basis of resistance is also being investigated. In the western flower thrips, Frankliniella occidentalis, a point mutation (G275E) in the nicotinic acetylcholine (B1216132) receptor (nAChR) α6 subunit has been linked to spinosad resistance. nih.govmdpi.com Studies have also suggested that in some cases, resistance may be controlled by a single, autosomal, and recessive gene. oup.com

These genetic insights are crucial for developing resistance management strategies. By understanding the molecular mechanisms of resistance, researchers can develop diagnostic tools to monitor resistance frequencies in field populations. This information can then be used to inform decisions about insecticide rotation and other IPM tactics to prolong the effectiveness of spinosyns. researchgate.net The use of CRISPR/Cas9 gene-editing technology is also being explored to validate the function of resistance-associated genes. mdpi.com

Research into Bioremediation and Environmental Decontamination of Spinosyn Residues

While spinosyns are biodegradable, there is growing interest in developing bioremediation strategies to actively decontaminate soil and water that may contain their residues. umn.edufrontiersin.org Bioremediation utilizes microorganisms to break down environmental pollutants and is considered an eco-friendly and cost-effective approach. frontiersin.org

Research in this area is exploring the potential of various microorganisms to degrade spinosyns. The primary degradation pathways involve photolysis and microbial action, which break the compounds down into their natural components of carbon, hydrogen, oxygen, and nitrogen. umn.edu Studies have shown that the degradation rate of spinosyns can be influenced by factors such as soil type and the presence of specific microbial communities. acs.org

Future research will likely focus on identifying and isolating specific microbial strains with high spinosyn-degrading capabilities. These microorganisms could then be used in bioaugmentation strategies, where they are introduced into contaminated environments to accelerate the breakdown of residues. frontiersin.org The development of "biobeds," which are mixtures of soil, peat, and straw, is also being investigated as a method to enhance the microbial degradation of pesticide residues at the farm level. acs.org

Development of Novel Delivery Systems and Formulation Technologies for Enhanced Efficacy and Environmental Profile

Innovations in formulation and delivery systems are a key area of future research aimed at maximizing the effectiveness of spinosyns while further improving their environmental profile. nih.govrsc.org The goal is to develop formulations that protect the active ingredient from environmental degradation, ensure targeted delivery to the pest, and minimize exposure to non-target organisms.

Researchers are exploring a variety of advanced formulation technologies. One promising approach is the use of nanotechnology. For example, spinosad has been encapsulated in aminated mesoporous silica (B1680970) nanoparticles with a polylactic acid coating. researchgate.net This system demonstrated a high loading capacity and improved the photostability of spinosad. researchgate.net Importantly, this nano-delivery system was designed to intelligently release the active ingredient in the specific microenvironment of the target insect's gut. researchgate.net

Other research focuses on improving the translaminar movement of spinosad in plant tissues, which is its ability to move from the upper to the lower surface of a leaf. umn.edu The addition of penetrating surfactants to formulations has been shown to increase this movement, enhancing activity against pests that mine within leaves. umn.edu

Further research into delivery systems is expected to lead to even more sophisticated and targeted applications, potentially widening the range of uses for spinosyns in both agricultural and non-crop settings. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.